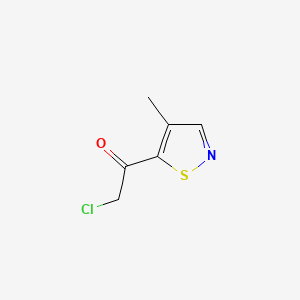
(3-Methoxypiperidin-4-yl)methanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Methoxypiperidin-4-yl)methanol hydrochloride is a chemical compound with the molecular formula C7H15NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Methoxypiperidin-4-yl)methanol hydrochloride typically involves the reaction of piperidine derivatives with methanol in the presence of hydrochloric acid. One common method includes the following steps:
Starting Material: Piperidine derivative.
Reagent: Methanol.
Catalyst: Hydrochloric acid.
Reaction Conditions: The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The process typically includes:
Raw Material Handling: Ensuring the purity of piperidine derivatives and methanol.
Reaction Control: Monitoring temperature, pressure, and reaction time to achieve optimal conversion.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Methoxypiperidin-4-yl)methanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions include:
Oxidation: Ketones and aldehydes.
Reduction: Different alcohol derivatives.
Substitution: Compounds with new functional groups replacing the methoxy group.
Wissenschaftliche Forschungsanwendungen
(3-Methoxypiperidin-4-yl)methanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (3-Methoxypiperidin-4-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(3-Methoxypiperidin-3-yl)methanol hydrochloride: A closely related compound with similar structural features.
(4-(3-Methoxypropoxy)-3-methyl-2-pyridinyl)methanol hydrochloride: Another compound with a methoxy group and a piperidine ring.
Uniqueness
(3-Methoxypiperidin-4-yl)methanol hydrochloride is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C7H16ClNO2 |
|---|---|
Molekulargewicht |
181.66 g/mol |
IUPAC-Name |
(3-methoxypiperidin-4-yl)methanol;hydrochloride |
InChI |
InChI=1S/C7H15NO2.ClH/c1-10-7-4-8-3-2-6(7)5-9;/h6-9H,2-5H2,1H3;1H |
InChI-Schlüssel |
KDJAURWCTRLPRH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1CNCCC1CO.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


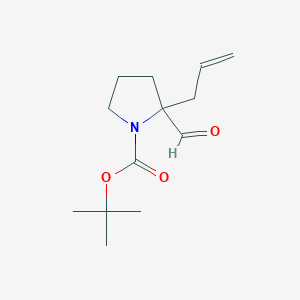
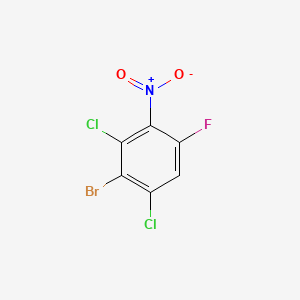
![2-[(2-Methyl-3-nitrophenyl)amino]acetonitrile](/img/structure/B15298629.png)
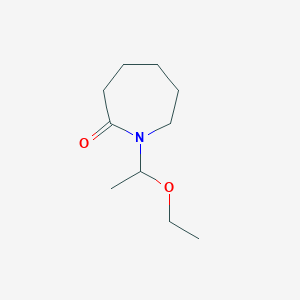


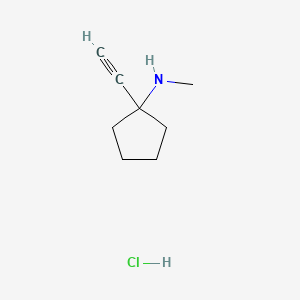




![(2R)-2-methyl-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B15298709.png)
